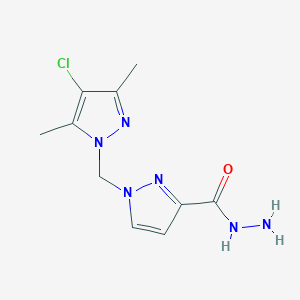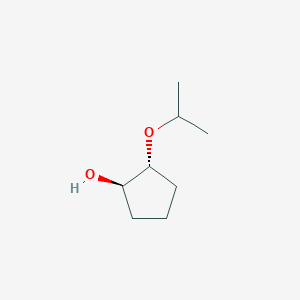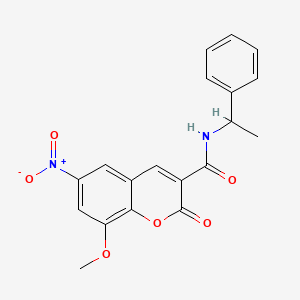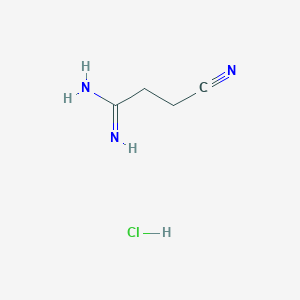
3-Cyanopropanimidamide;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Cyanopropanimidamide hydrochloride is a chemical compound with the CAS Number: 2375262-53-4 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular weight of 3-Cyanopropanimidamide hydrochloride is 133.58 . The InChI key is ZACHLQZLKBDBLH-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
3-Cyanopropanimidamide hydrochloride is a powder at room temperature .科学的研究の応用
Biosynthesis of Platform Chemicals
Research on biosynthesis of platform chemicals such as 3-hydroxypropionic acid (3-HP) directly from CO2 using cyanobacteria has shown promising results. The study conducted by Wang et al. (2016) demonstrates the construction and optimization of the biosynthetic pathway of 3-HP in cyanobacterium Synechocystis sp. PCC 6803, achieving a production of 837.18 mg L^(-1) of 3-HP directly from CO2. This represents a significant step towards sustainable production of platform chemicals from renewable resources, highlighting the potential of cyanobacteria as bio-factories for fuels and chemicals production (Wang et al., 2016).
Metabolic Responses to Chemical Production
Further investigation into the metabolic responses to 3-HP production in Synechocystis sp. PCC 6803 was conducted by Wang et al. (2016) through proteomic and metabolomic analyses. The study provides insights into how cellular metabolism is affected by internal production of 3-HP, which is crucial for enhancing productivity in cyanobacterial chassis for industrial applications (Wang et al., 2016).
Engineering Cyanobacteria for Biomaterial Production
Zhang et al. (2015) explored the production of poly-3-hydroxybutyrate and poly-3-hydroxybutyrate-co-4-hydroxybutyrate in cyanobacteria, showcasing the potential of metabolic engineering strategies to improve yields. This research highlights the versatility of cyanobacteria for producing a wide range of biomaterials and biofuels from central metabolic pathways intermediates (Zhang et al., 2015).
Antimicrobial and Biofilm Disruption Properties
A study by Gizdavic-Nikolaidis et al. (2015) on functionalized polyanilines (fPANIs) demonstrated significant antimicrobial effects against Pseudomonas aeruginosa and Staphylococcus aureus, including disruption of biofilms. This research suggests potential applications of fPANIs in medical devices and industrial equipment to prevent colonization by biofilm-forming bacteria (Gizdavic-Nikolaidis et al., 2015).
Malonyl-CoA Pathway for 3-HP Biosynthesis
Liu et al. (2017) reviewed the malonyl-CoA pathway as a promising route for 3-hydroxypropionate (3HP) biosynthesis, highlighting its advantages including broad feedstock spectrum and redox neutrality. This pathway has been successfully constructed in various species, demonstrating the feasibility of commercial manufacturing of 3HP and its derivatives (Liu et al., 2017).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-cyanopropanimidamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3.ClH/c5-3-1-2-4(6)7;/h1-2H2,(H3,6,7);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIJOIQWTFKOPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=N)N)C#N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyanopropanimidamide;hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(4-Ethoxyphenyl)sulfonyl-6-fluoro-1-[(4-methylphenyl)methyl]quinolin-4-one](/img/structure/B2988827.png)

![2-[1-(2,4-dimethylphenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2988832.png)
![N-(3-chlorophenyl)-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/no-structure.png)
![2-Fluoro-N-[2-methyl-5-(2-methylphenyl)pyrazol-3-YL]pyridine-4-carboxamide](/img/structure/B2988836.png)
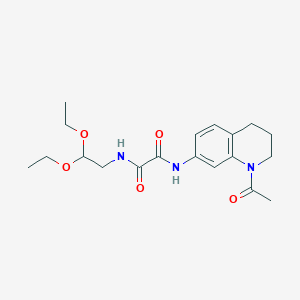
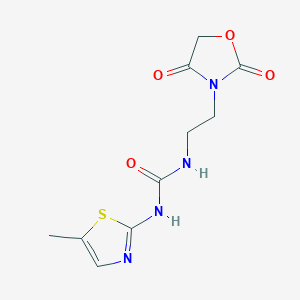
![6-(2-(cyclohex-1-en-1-yl)ethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2988844.png)
![(4R)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2988845.png)
![ethyl 4-({[1-(3-methoxyphenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)piperidine-1-carboxylate](/img/structure/B2988847.png)
